molecular formula C15H12O5 B6327213 7,8-Dihydroxyflavone hydrate;  98% CAS No. 1889561-72-1

7,8-Dihydroxyflavone hydrate; 98%

Cat. No. B6327213
CAS RN: 1889561-72-1
M. Wt: 272.25 g/mol
InChI Key: JTJTWDNNGUXNCT-UHFFFAOYSA-N
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Description

7,8-Dihydroxyflavone (7,8-DHF) is a selective tyrosine kinase receptor B (TrkB) receptor agonist . It manifests all the therapeutic effects of brain-derived neurotrophic factor (BDNF)—such as protecting neurons from apoptosis, inhibiting kainic acid-induced toxicity, decreasing infarct volumes in stroke, and neuroprotecting in an animal model of Parkinson’s disease .


Synthesis Analysis

The synthesis of 7,8-DHF involves the use of benzenetriol and acetic acid in a three-necked bottle. The temperature is controlled to be below 50 ℃ under the protection of Ar, and boron trifluoride diethyl etherate is added dropwise. After the dropwise addition, the temperature is controlled to be 90-100 ℃ for reaction for 6-8 hours .


Molecular Structure Analysis

The empirical formula of 7,8-DHF is C15H10O4 · xH2O . The molecular weight is 254.24 (anhydrous basis) . The SMILES string is Oc1ccc2C(=O)C=C(Oc2c1O)c3ccccc3 .


Chemical Reactions Analysis

7,8-DHF is known to interact with the TrkB receptor via its extracellular Ig2 domain and with the VEGFR2 receptor through the intracellular kinase domain . It has been found to downregulate VEGFR2 phosphorylation both in 661W photoreceptor cells and in retinal tissue .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8-DHF include its empirical formula (C15H10O4 · xH2O), molecular weight (254.24 on an anhydrous basis), and its SMILES string (Oc1ccc2C(=O)C=C(Oc2c1O)c3ccccc3) .

Scientific Research Applications

7,8-Dihydroxyflavone hydrate; 98% has been studied for its potential health benefits and its applications in scientific research. It has been studied for its potential antioxidant and anti-inflammatory properties. It has also been studied for its potential anti-cancer properties and its potential to inhibit the growth of certain types of cancer cells. It has also been studied for its potential neuroprotective effects, as well as its potential to reduce inflammation in the brain.

Mechanism of Action

Target of Action

The primary target of 7,8-Dihydroxyflavone (7,8-DHF) is the tropomyosin-related kinase B (TrkB) receptor . TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth, serves in the synthesis of proteins involved in synaptic strengthening, and is important for long-term memory .

Mode of Action

7,8-DHF acts as a TrkB agonist , mimicking the action of BDNF . It enhances TrkB phosphorylation and promotes downstream cellular signaling . Interestingly, 7,8-DHF has also been found to directly and potently inhibit pyridoxal kinase (PDXP), a key enzyme in the vitamin B6 salvage pathway .

Biochemical Pathways

The activation of TrkB by 7,8-DHF triggers several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways . These pathways are involved in cell survival, growth, and differentiation. Additionally, 7,8-DHF’s inhibition of PDXP may impact vitamin B6 metabolism .

Pharmacokinetics

The pharmacokinetics profile of 7,8-DHF indicates that it has a plasma half-life of 134 minutes in mice after oral administration of 50 mg/kg . The plasma concentration peaks at 10 minutes with 70 ng/ml and is still detectable after 8 hours (5 ng/ml) . It has been noted that 7,8-dhf has only modest oral bioavailability and a moderate pharmacokinetic profile .

Result of Action

The activation of TrkB by 7,8-DHF has been shown to protect neurons from apoptosis, inhibit kainic acid-induced toxicity, decrease infarct volumes in stroke, and provide neuroprotection in animal models of Parkinson’s disease . It also has effects on memory and cardiovascular regulation . In oral squamous cell carcinoma cells, this compound decreases cell growth and induces apoptosis by suppressing Sp1 signaling .

Advantages and Limitations for Lab Experiments

7,8-Dihydroxyflavone hydrate; 98% has several advantages for use in laboratory experiments. It is a water-soluble compound, which makes it easy to work with in a laboratory setting. It is also structurally similar to resveratrol, which has been studied extensively for its potential health benefits. Additionally, it has been found to have numerous biochemical and physiological effects, which make it a useful compound for studying the effects of certain hormones and drugs.
However, there are some limitations to using 7,8-Dihydroxyflavone hydrate; 98% in laboratory experiments. It is not a very stable compound, which can make it difficult to work with for long periods of time. Additionally, it is not very soluble in organic solvents, which can make it difficult to work with in certain laboratory settings.

Future Directions

The potential future directions for 7,8-Dihydroxyflavone hydrate; 98% research include further studies into its potential health benefits and its applications in scientific research. Additionally, further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications, such as its potential to inhibit the growth of certain types of cancer cells, could be conducted. Additionally, further studies into its potential interactions with other compounds, such as its potential to act as a synergistic agent with other compounds, could be conducted. Finally, further studies into its potential industrial and commercial applications, such as its potential to be used as an ingredient in food and pharmaceutical products, could be conducted.

Synthesis Methods

7,8-Dihydroxyflavone hydrate; 98% can be synthesized using a variety of methods. One method involves the reaction of 7,8-dihydroxyflavone with acetic acid and sodium acetate in aqueous solution. This reaction results in the formation of 7,8-Dihydroxyflavone hydrate; 98% hydrate. Another method involves the reaction of 7,8-dihydroxyflavone with hydrochloric acid in aqueous solution. This reaction results in the formation of 7,8-Dihydroxyflavone hydrate; 98% hydrochloride.

Biochemical Analysis

Biochemical Properties

7,8-Dihydroxyflavone hydrate is a TrkB receptor agonist . Treatment with this flavonoid derivative brings about an enhanced TrkB phosphorylation and promotes downstream cellular signaling . It is also known to exert an inhibitory effect on the vascular endothelial growth factor receptor (VEGFR) family of tyrosine kinase receptors .

Cellular Effects

7,8-Dihydroxyflavone hydrate has been found to have various effects on different types of cells. For instance, it has been reported to decrease cell growth and induce apoptosis in oral squamous cell carcinoma cells by suppressing Sp1 signaling . It also elicits protection in scopolamine-induced Alzheimer-like pathologic dysfunction .

Molecular Mechanism

The molecular mechanism of action of 7,8-Dihydroxyflavone hydrate involves its interaction with the TrkB receptor as well as VEGFR2 . It enhances TrkB phosphorylation and promotes downstream cellular signaling . On the other hand, it exerts an inhibitory effect on the VEGFR2 receptor .

Temporal Effects in Laboratory Settings

In models of neuronal death or scopolamine-induced cognitive impairment, 7,8-Dihydroxyflavone hydrate treatment improved cognition, increased LTP, increased the density of thin spines in the hippocampus, reduced Aβ40 and Aβ42, reduced oxidative stress, and increased the expression of anti-oxidant enzymes .

Dosage Effects in Animal Models

In animal models of traumatic brain injury (TBI), 7,8-Dihydroxyflavone hydrate decreases brain edema, neuronal death, and brain tissue damage and improves functional deficits . In animal models of schizophrenia, this compound reverses cognitive deficits and promotes synaptic plasticity .

Metabolic Pathways

7,8-Dihydroxyflavone hydrate has been reported to have many pharmacological effects such as antioxidant, anti-inflammation, cardiovascular regulation, etc . The specific metabolic pathways that the product is involved in are not clearly defined in the literature.

Transport and Distribution

The transport of 7,8-Dihydroxyflavone hydrate was found to be time and concentration-dependent in both the apical (AP) to basolateral (BL) side and the reverse direction . Interestingly, decreasing the pH from 7.4 to 6.0 markedly enhanced 7,8-DHF transport .

properties

IUPAC Name

7,8-dihydroxy-2-phenylchromen-4-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4.H2O/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9;/h1-8,16,18H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJTWDNNGUXNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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